molecular formula C6H13ClFN B1485085 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098056-80-3

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride

Cat. No.: B1485085
CAS No.: 2098056-80-3
M. Wt: 153.62 g/mol
InChI Key: DGIDFEIBIKFUOD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and an amine group. This compound is often used in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride typically involves multiple steps, starting with the appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. In medicinal chemistry, it may be used as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 3-Cyclopropyl-2-fluoropropan-1-amine

  • 2-Fluoropropan-1-amine

  • Cyclopropylamine

Uniqueness: 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride stands out due to its combination of a fluorine atom and a cyclopropyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-cyclopropyl-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6(4-8)3-5-1-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDFEIBIKFUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride
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Reactant of Route 4
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride
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Reactant of Route 6
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